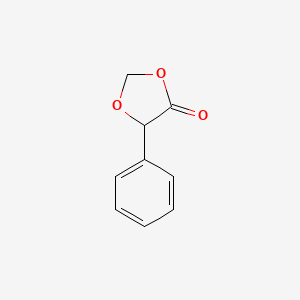
5-Phenyl-1,3-dioxolan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-1,3-dioxolan-4-one is a heterocyclic compound that features a five-membered ring containing two oxygen atoms and one phenyl group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Phenyl-1,3-dioxolan-4-one can be synthesized from mandelic acid through a series of reactions. The process typically involves the formation of a chiral intermediate, which undergoes further transformations to yield the desired compound. One common method involves the Michael addition of mandelic acid derivatives to butenolide or nitrostyrene, followed by thermal fragmentation to produce the phenyl ketone .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-1,3-dioxolan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) are typical reducing agents.
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
Oxidation: Phenyl ketones or carboxylic acids.
Reduction: Alcohols or other reduced derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
5-Phenyl-1,3-dioxolan-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Phenyl-1,3-dioxolan-4-one involves its ability to act as a chiral benzoyl anion equivalent in various reactions. This property allows it to participate in Michael additions and Diels-Alder reactions, leading to the formation of complex chiral molecules. The compound’s reactivity is influenced by the electronic and steric effects of the phenyl group and the oxygen atoms in the ring .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-methylene-5-phenyl-1,3-dioxolan-4-one: Similar in structure but with a methyl group instead of a hydrogen atom at the 5-position.
4,4-Dimethyl-2-methylene-1,3-dioxolan-5-one: Features two methyl groups at the 4-position, leading to different reactivity and properties.
Uniqueness
5-Phenyl-1,3-dioxolan-4-one is unique due to its specific arrangement of the phenyl group and the oxygen atoms, which imparts distinct reactivity patterns. Its ability to act as a chiral benzoyl anion equivalent makes it particularly valuable in asymmetric synthesis .
Properties
CAS No. |
27032-85-5 |
|---|---|
Molecular Formula |
C9H8O3 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
5-phenyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C9H8O3/c10-9-8(11-6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI Key |
BDVXHBPOBAINOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC(C(=O)O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


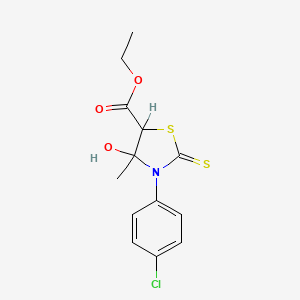
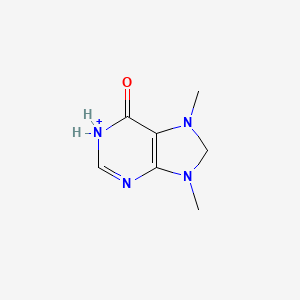
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14693646.png)
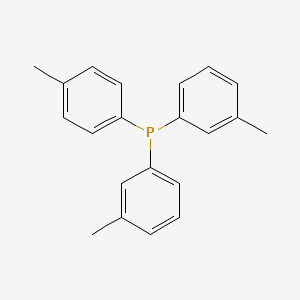
![5,8-Dioxa-2-thiaspiro[3.4]octane](/img/structure/B14693672.png)
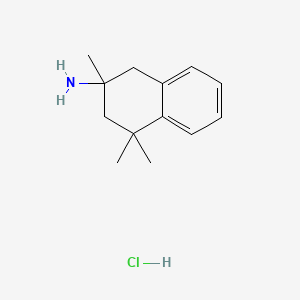
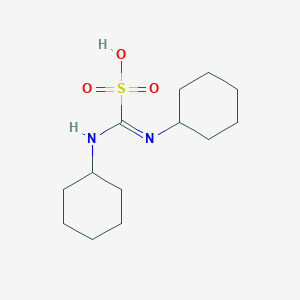
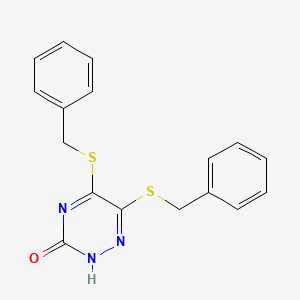
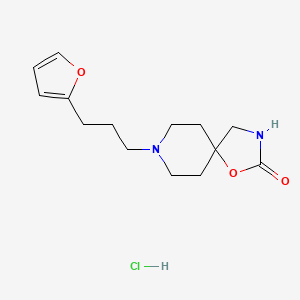
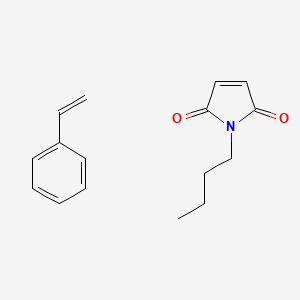
![[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride](/img/structure/B14693710.png)
![5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14693715.png)
![2-Phenylthieno[2,3-b]thiophene](/img/structure/B14693724.png)

